N-({4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-3-chloro-1-benzothiophene-2-carboxamide
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Overview
Description
N-({4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-3-chloro-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzoxazole and benzothiophene moiety
Preparation Methods
The synthesis of N-({4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-3-chloro-1-benzothiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of an acid chloride with potassium thiocyanate, followed by the addition of an amine derivative. The reaction conditions often involve the use of solvents like acetonitrile and bases such as triethylamine .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzothiophene moiety. Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane and catalysts such as palladium on carbon
Scientific Research Applications
N-({4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-3-chloro-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anti-inflammatory and antibacterial agent.
Industry: It can be used in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key enzymes in metabolic pathways, leading to reduced cellular activity .
Comparison with Similar Compounds
Similar compounds include N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea and N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide. Compared to these compounds, N-({4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-3-chloro-1-benzothiophene-2-carboxamide exhibits unique properties such as enhanced stability and specific binding affinities .
Properties
Molecular Formula |
C27H22ClN3O2S2 |
---|---|
Molecular Weight |
520.1 g/mol |
IUPAC Name |
N-[[4-(5-butan-2-yl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-chloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C27H22ClN3O2S2/c1-3-15(2)17-10-13-21-20(14-17)30-26(33-21)16-8-11-18(12-9-16)29-27(34)31-25(32)24-23(28)19-6-4-5-7-22(19)35-24/h4-15H,3H2,1-2H3,(H2,29,31,32,34) |
InChI Key |
RTBGEGLWYWNAAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |
Origin of Product |
United States |
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